4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE
Overview
Description
4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a phthalimide moiety, and a benzonitrile group, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the phthalimide ring.
Coupling Reaction: Formation of the phenoxy linkage through a nucleophilic aromatic substitution reaction.
Cyanation: Introduction of the nitrile group via a cyanation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents that facilitate the desired reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy and nitrile groups can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the phenoxy or nitrile positions.
Scientific Research Applications
4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE exerts its effects involves interactions with specific molecular targets. For instance, in cancer research, it may act as an inhibitor of certain enzymes or signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(4-(5-AMINO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENOXY)-BENZONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitro, phthalimide, and nitrile groups make it versatile for various synthetic and research purposes.
Properties
IUPAC Name |
4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3O5/c22-12-13-1-6-16(7-2-13)29-17-8-3-14(4-9-17)23-20(25)18-10-5-15(24(27)28)11-19(18)21(23)26/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQSQKCDUZSCQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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